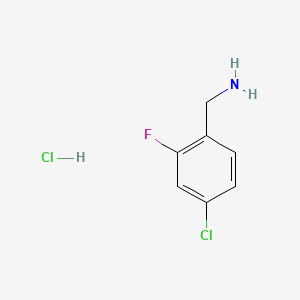

4-Chloro-2-fluorobenzylamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-chloro-2-fluorophenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFN.ClH/c8-6-2-1-5(4-10)7(9)3-6;/h1-3H,4,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFRJZBWKVAXYRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369285 | |

| Record name | 4-Chloro-2-fluorobenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202982-63-6 | |

| Record name | Benzenemethanamine, 4-chloro-2-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202982-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-2-fluorobenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenemethanamine, 4-chloro-2-fluoro-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.073 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Chloro-2-fluorobenzylamine hydrochloride physical properties

An In-depth Technical Guide to the Physical Properties of 4-Chloro-2-fluorobenzylamine Hydrochloride

Introduction: A Core Moiety in Modern Synthesis

This compound is a substituted benzylamine derivative that serves as a critical intermediate in the synthesis of complex organic molecules. Its structural features—a halogenated aromatic ring and a reactive primary amine group—make it a versatile building block, particularly in the fields of pharmaceutical and agrochemical development. For researchers engaged in medicinal chemistry and process development, a thorough understanding of its physical properties is not merely academic; it is a foundational requirement for ensuring reaction efficiency, product purity, safe handling, and consistent, reproducible results.

This guide provides a detailed examination of the core physical and chemical characteristics of this compound. Moving beyond a simple recitation of data, we will explore the causality behind these properties and present validated experimental protocols for their verification, empowering scientists to confidently integrate this compound into their research and development workflows.

Core Physicochemical Data Summary

The fundamental properties of this compound are summarized below. This data serves as a primary reference for laboratory use, from initial reaction setup to final product characterization.

| Property | Value | Source(s) |

| CAS Number | 202982-63-6 | [1][2] |

| Molecular Formula | C₇H₈Cl₂FN | [2] |

| Molecular Weight | 196.05 g/mol | [2] |

| Appearance | White to cream or faint brown to dark brown powder and/or lumps. | [1][3] |

| Melting Point | 236-247 °C (multiple ranges reported, e.g., 236-241°C, 239-247°C, 243-245°C). | [1][2][3] |

| Solubility | Soluble in water. | [2][3] |

| IUPAC Name | (4-chloro-2-fluorophenyl)methanamine;hydrochloride | [2] |

Detailed Analysis of Physical Properties

Appearance and Form

This compound typically presents as a solid, ranging in color from white to cream and sometimes appearing as a faint or dark brown powder or in lumpy form[1][3]. The color variation can be indicative of minor impurities or differences in the manufacturing process and should be noted during quality control assessments. For high-purity applications, such as in the final stages of pharmaceutical synthesis, a consistent, off-white to white appearance is generally preferred.

Melting Point: An Indicator of Purity and Identity

The melting point is a critical physical constant for crystalline solids. For this compound, a relatively high melting point range of 236-247°C is reported[1][2][3]. This elevated temperature is a direct consequence of the compound's nature as a hydrochloride salt. The strong ionic interactions between the protonated aminium cation ([R-CH₂NH₃]⁺) and the chloride anion (Cl⁻) create a stable crystal lattice that requires significant thermal energy to disrupt.

A sharp melting point range (e.g., 1-2°C) is characteristic of a highly pure compound. The broader ranges reported by suppliers (e.g., 239-247°C) often represent the acceptable quality specification for a given grade of the material[1]. Researchers should experimentally verify the melting point of a new batch as a rapid and effective preliminary check of its purity.

Solubility Profile: The Impact of Salt Formation

The compound is noted to be soluble in water[2][3]. This is a key property directly resulting from its salt form. While the free base, 4-chloro-2-fluorobenzylamine, would exhibit limited aqueous solubility due to its hydrophobic aromatic ring, the hydrochloride salt readily dissociates in polar solvents like water. This dissociation yields solvated (4-chloro-2-fluorophenyl)methanaminium cations and chloride anions, which are stabilized by ion-dipole interactions with water molecules. This property is frequently exploited in drug development to improve the bioavailability of amine-containing active pharmaceutical ingredients (APIs).

Experimental Protocol: Validated Melting Point Determination

To ensure the trustworthiness of experimental data, every protocol must be a self-validating system. The following procedure for melting point determination incorporates steps for calibration and precision, ensuring an accurate and reliable measurement.

Principle: This method utilizes a digital melting point apparatus to heat a small, packed sample of the material at a controlled rate. The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear melt) are recorded to define the melting range.

Methodology:

-

Apparatus Calibration:

-

Before analyzing the sample, calibrate the apparatus using certified melting point standards (e.g., benzophenone, caffeine) that bracket the expected melting range of the sample.

-

This step is crucial for establishing the accuracy of the instrument's temperature sensor and serves as a primary validation check.

-

-

Sample Preparation:

-

Ensure the this compound sample is completely dry by placing it in a desiccator under vacuum for at least 4 hours. Moisture can depress the melting point and broaden its range.

-

Grind a small amount of the dried sample into a fine, uniform powder using a mortar and pestle. This ensures efficient and even heat transfer.

-

-

Capillary Loading:

-

Tap the open end of a capillary tube into the powder until a small amount of material enters the tube.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the powder down. Repeat until a packed column of 2-3 mm is achieved. A consistent sample height is key for reproducibility.

-

-

Measurement:

-

Set the starting temperature of the apparatus to approximately 20°C below the lowest expected melting point (~215°C).

-

Set a temperature ramp rate of 10-20°C per minute for a rapid initial approach.

-

When the temperature is within 15°C of the expected melting point, reduce the ramp rate to 1-2°C per minute. A slow ramp rate is critical for accurately observing the phase transition.

-

Record the temperature at the first sign of liquid formation (T₁).

-

Continue heating and record the temperature when the last solid crystal melts (T₂).

-

The melting range is reported as T₁ - T₂.

-

-

Validation and Reporting:

-

Perform the measurement in triplicate to ensure precision. The results should be consistent within a narrow margin.

-

Report the observed melting range alongside the calibrated instrument model and ramp rate used.

-

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a standard workflow for the initial characterization of a chemical intermediate like this compound, ensuring a logical and comprehensive data collection process.

Caption: A logical workflow for the characterization of a new chemical sample.

Safety, Storage, and Handling

A comprehensive understanding of a compound's physical properties is incomplete without acknowledging its associated hazards and handling requirements. Information synthesized from safety data sheets provides the following guidance.

-

Hazard Identification: this compound is classified as harmful if swallowed or in contact with skin[4][5]. It is also known to cause skin irritation and serious eye irritation and may lead to respiratory irritation[4].

-

Personal Protective Equipment (PPE): When handling this compound, researchers must wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat[4][5].

-

Handling Procedures: All work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust[4]. Avoid generating dust during transfer and weighing. After handling, wash hands and any exposed skin thoroughly[4].

-

Storage Conditions: Store the compound in a tightly closed container in a dry and well-ventilated place[2][4]. It should be kept away from moisture and incompatible materials such as strong oxidizing agents[2].

Conclusion

This compound is a valuable reagent whose utility in scientific research is underpinned by its distinct physical properties. Its solid, crystalline form, high melting point, and aqueous solubility are direct consequences of its identity as a hydrochloride salt. By employing validated experimental protocols and adhering to stringent safety procedures, researchers can ensure the quality and integrity of their work while safely harnessing the synthetic potential of this important chemical intermediate.

References

- 1. This compound, 97% 1 g | Request for Quote [thermofisher.com]

- 2. This compound, 97% | Fisher Scientific [fishersci.ca]

- 3. 202982-63-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

4-Chloro-2-fluorobenzylamine hydrochloride chemical structure and CAS 202982-63-6

An In-depth Technical Guide to 4-Chloro-2-fluorobenzylamine Hydrochloride CAS Number: 202982-63-6

Abstract

This technical guide provides a comprehensive overview of this compound (CAS 202982-63-6), a halogenated aromatic amine of significant interest to the pharmaceutical and agrochemical research sectors. As a versatile chemical intermediate, the strategic placement of chloro and fluoro substituents on the benzyl moiety imparts unique electronic and pharmacokinetic properties, making it a valuable building block for the synthesis of complex, biologically active molecules. This document details the compound's chemical structure, physicochemical properties, a representative synthetic pathway, analytical characterization methods, key applications in drug discovery, and essential safety and handling protocols. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this compound for laboratory and process development applications.

Chemical Identity and Molecular Structure

4-Chloro-2-fluorobenzylamine is typically supplied and utilized as a hydrochloride salt. This formulation enhances the compound's stability, crystallinity, and aqueous solubility compared to the free base, which simplifies handling, storage, and its use in aqueous reaction media. The hydrochloride salt is a white to light brown crystalline solid.[1][2]

References

An In-depth Technical Guide to the Spectral Analysis of 4-Chloro-2-fluorobenzylamine Hydrochloride

Introduction

4-Chloro-2-fluorobenzylamine hydrochloride is a substituted benzylamine derivative with significant potential in pharmaceutical and agrochemical research. Its utility as a building block in the synthesis of bioactive molecules necessitates a comprehensive understanding of its chemical structure and purity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of this compound. This guide provides an in-depth analysis of the predicted spectral data for this compound, offering insights into the interpretation of its NMR, IR, and MS spectra. As a self-validating system, the protocols and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

¹H NMR Spectroscopy

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | Broad Singlet | 3H | -NH₃⁺ |

| ~7.6 | Triplet | 1H | Ar-H |

| ~7.4 | Doublet of Doublets | 1H | Ar-H |

| ~7.3 | Doublet of Doublets | 1H | Ar-H |

| ~4.1 | Singlet | 2H | -CH₂- |

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show distinct signals corresponding to the aromatic protons, the benzylic methylene protons, and the amine protons.

-

Aromatic Region (~7.3-7.6 ppm): The three aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atom. The electron-withdrawing effects of the chlorine and fluorine atoms will generally shift these protons downfield.[1]

-

Benzylic Protons (~4.1 ppm): The two protons of the methylene group (-CH₂) adjacent to the aromatic ring are expected to appear as a singlet. Their proximity to the electron-withdrawing aromatic ring and the positively charged amino group results in a downfield shift.

-

Amine Protons (~8.6 ppm): The three protons of the ammonium group (-NH₃⁺) will likely appear as a broad singlet.[2] The chemical shift of these exchangeable protons can be highly variable and is dependent on factors such as solvent and concentration.[3]

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[4][5] Ensure the sample is fully dissolved to obtain a homogeneous solution.[6]

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.[7]

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 500 MHz spectrometer. The use of a deuterated solvent is crucial for the spectrometer's lock system.[5]

-

Referencing: The chemical shifts are referenced to the residual solvent peak of DMSO-d₆.

¹H NMR Structure-Spectrum Correlation

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. youtube.com [youtube.com]

- 3. acdlabs.com [acdlabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 7. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

(4-chloro-2-fluorophenyl)methanamine hydrochloride safety and handling

An In-depth Technical Guide to the Safe Handling of (4-chloro-2-fluorophenyl)methanamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential safety and handling protocols for (4-chloro-2-fluorophenyl)methanamine hydrochloride. As a crucial building block in pharmaceutical synthesis, a thorough understanding of its properties is paramount to ensure laboratory safety and experimental integrity. This document moves beyond a simple checklist of precautions to provide a deeper understanding of the causality behind recommended procedures, grounded in the principles of chemical reactivity and toxicology.

Chemical and Physical Properties

(4-chloro-2-fluorophenyl)methanamine hydrochloride is a solid substance with a melting point in the range of 236-241 °C[1]. While specific solubility data is not extensively documented in the readily available literature, its hydrochloride salt form suggests moderate solubility in polar solvents. As a halogenated benzylamine derivative, its reactivity profile is influenced by the electron-withdrawing effects of the chlorine and fluorine atoms on the phenyl ring, as well as the primary amine functionality.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 202982-63-6 | ChemicalBook[1] |

| Molecular Formula | C₇H₈Cl₂FN | N/A |

| Molecular Weight | 196.05 g/mol | N/A |

| Appearance | Solid | ChemicalBook[1] |

| Melting Point | 236-241 °C | ChemicalBook[1] |

| Storage Temperature | Room Temperature, sealed from moisture and light | ChemicalBook[1] |

Hazard Identification and GHS Classification

(4-chloro-2-fluorophenyl)methanamine hydrochloride is classified as a hazardous substance. The primary hazards are associated with its corrosive and irritant properties.

Globally Harmonized System (GHS) Classification:

While a specific, universally adopted GHS classification for this exact compound is not consistently available across all sources, based on data for structurally similar compounds and available safety data sheets, the following classifications are pertinent[2][3][4]:

-

Eye Damage/Irritation: Causes serious eye irritation[2][3][4].

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[2][3][4].

Hazard Statements:

The corrosive nature of this compound is a key consideration. The hydrochloride salt can react with moisture to release small amounts of hydrochloric acid, contributing to its irritant properties. The primary amine group can also exhibit basic properties that can irritate tissues upon contact.

Safe Handling and Engineering Controls

A multi-layered approach to safety, incorporating engineering controls, administrative controls, and personal protective equipment (PPE), is essential for handling (4-chloro-2-fluorophenyl)methanamine hydrochloride.

Engineering Controls

The primary engineering control for handling this compound is a properly functioning chemical fume hood. This is critical to prevent the inhalation of any dust or aerosolized particles. All manipulations, including weighing, transferring, and dissolution, should be performed within a fume hood.

An eyewash station and a safety shower must be readily accessible in the immediate vicinity of where the compound is handled[2][3].

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final barrier between the researcher and the chemical.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should also be worn, especially when handling larger quantities or if there is a risk of splashing[2][4].

-

Skin Protection: A lab coat must be worn and buttoned. Disposable nitrile gloves are required. It is crucial to inspect gloves for any signs of degradation or puncture before use. Contaminated gloves should be removed promptly using the proper technique to avoid skin contact and disposed of as hazardous waste.

-

Respiratory Protection: When engineering controls are not sufficient to maintain exposure below permissible limits, a NIOSH-approved respirator may be necessary. The specific type of respirator will depend on the concentration of the airborne contaminant.

Experimental Workflow: Safe Weighing and Dissolution

The following diagram outlines the critical steps for safely weighing and dissolving (4-chloro-2-fluorophenyl)methanamine hydrochloride.

Caption: Workflow for weighing and dissolving (4-chloro-2-fluorophenyl)methanamine hydrochloride.

First Aid Measures

In the event of an exposure, immediate and appropriate first aid is critical.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][3][4].

-

Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists[2][3][4].

-

Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[2][3].

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious. Seek immediate medical attention[5].

Storage and Disposal

Proper storage and disposal are essential to prevent accidental exposure and environmental contamination.

Storage

Store (4-chloro-2-fluorophenyl)methanamine hydrochloride in a tightly sealed container in a cool, dry, and well-ventilated area[2][3]. It should be stored away from incompatible materials such as strong oxidizing agents. The storage area should be clearly labeled, and access should be restricted to authorized personnel.

Disposal

All waste containing this compound, including empty containers, contaminated gloves, and weigh papers, must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of this chemical down the drain[2][3].

Accidental Release Measures

In the event of a spill, the following procedure should be followed:

-

Evacuate: Immediately evacuate the area.

-

Ventilate: Ensure the area is well-ventilated, but do not direct a strong airflow that could disperse the powder.

-

Contain: Wearing appropriate PPE, carefully sweep up the spilled solid, avoiding the generation of dust.

-

Collect: Place the collected material into a sealed container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with an appropriate decontaminating solution, followed by a thorough wash with soap and water.

Spill Response Protocol

The following diagram illustrates the decision-making process for responding to a spill of (4-chloro-2-fluorophenyl)methanamine hydrochloride.

Caption: Decision tree for responding to a chemical spill.

Toxicological Information

Conclusion

The safe handling of (4-chloro-2-fluorophenyl)methanamine hydrochloride is predicated on a thorough understanding of its chemical properties and potential hazards. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established safe handling protocols, researchers can minimize the risks associated with this compound. This guide serves as a foundational resource for developing a comprehensive safety plan for the use of (4-chloro-2-fluorophenyl)methanamine hydrochloride in a research and development setting.

References

An In-Depth Technical Guide to the Organic Solvent Solubility of 4-Chloro-2-fluorobenzylamine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Chloro-2-fluorobenzylamine hydrochloride in organic solvents. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a robust framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine its solubility. By delving into the physicochemical properties of the molecule, the principles of solute-solvent interactions, and established methodologies, this document serves as an essential resource for effectively working with this compound in various organic media.

Introduction: Understanding the Molecule

This compound is a substituted benzylamine salt. Its structure, featuring a halogenated aromatic ring and a protonated amine group, dictates its solubility behavior. The hydrochloride salt form significantly influences its polarity and, consequently, its interaction with different types of organic solvents. A thorough understanding of its molecular characteristics is paramount to predicting its solubility.

Key Molecular Features:

-

Polarity: The presence of the ammonium chloride group (-CH₂NH₃⁺Cl⁻) makes the molecule highly polar and capable of strong ionic and hydrogen bonding interactions.

-

Aromatic Ring: The chlorofluorobenzyl group provides a nonpolar, hydrophobic region, which will influence its solubility in less polar solvents.

-

Hydrogen Bonding: The ammonium group is a strong hydrogen bond donor, while the fluorine and chlorine atoms are weak hydrogen bond acceptors.

-

Crystalline Structure: As a salt, this compound exists as a crystalline solid. The energy of the crystal lattice must be overcome by the solvation energy for dissolution to occur.

Theoretical Framework for Solubility in Organic Solvents

The adage "like dissolves like" is a fundamental principle in predicting solubility. For this compound, its dual nature—a polar ionic head and a less polar aromatic tail—results in a nuanced solubility profile across the spectrum of organic solvents.

Solvent Classification and Predicted Solubility

A qualitative prediction of solubility can be made by classifying organic solvents based on their polarity:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydrogen atom attached to an electronegative atom and are capable of hydrogen bonding. Due to their ability to solvate both the cation and the anion of the salt through hydrogen bonding and dipole-dipole interactions, this compound is expected to exhibit moderate to high solubility in these solvents.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)): These solvents have high dielectric constants and are highly polar, but they lack an acidic proton. They are excellent at solvating cations. DMSO, in particular, is a powerful solvent for many organic and inorganic salts.[1] Therefore, high solubility is anticipated in these solvents.

-

Nonpolar Solvents (e.g., Toluene, Hexane): These solvents have low dielectric constants and are incapable of strong interactions with the ionic part of the molecule. The energy required to overcome the crystal lattice energy of the salt will likely not be compensated by the weak van der Waals forces between the solvent and the solute. Consequently, this compound is expected to have low to negligible solubility in nonpolar solvents.

-

Solvents of Intermediate Polarity (e.g., Acetone, Ethyl Acetate, Dichloromethane): These solvents have a moderate polarity. Some limited solubility might be observed, particularly in those that can act as hydrogen bond acceptors (like acetone and ethyl acetate). However, the solubility is expected to be lower than in highly polar solvents.

The following diagram illustrates the key factors influencing the dissolution process of this compound in an organic solvent.

Caption: Factors governing the solubility of this compound.

Quantitative Data Summary

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding and solvating both the cation and anion of the salt. |

| Polar Aprotic | DMSO, DMF | High | High polarity and ability to effectively solvate the cation. |

| Intermediate Polarity | Acetone, Ethyl Acetate, Dichloromethane | Low to Moderate | Limited ability to interact with the ionic nature of the solute. |

| Nonpolar | Toluene, Hexane | Negligible | Lack of favorable interactions to overcome the crystal lattice energy. |

Experimental Determination of Solubility: A Practical Guide

Given the absence of published data, experimental determination of solubility is crucial for any research or development activities involving this compound. The shake-flask method is a widely accepted and reliable technique for determining equilibrium solubility.[2][3]

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the equilibrium solubility determination using the shake-flask method, a gold standard in pharmaceutical sciences.[4][5]

Materials:

-

This compound

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (chemically compatible with the solvent, e.g., PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other quantitative analytical instrumentation.

Procedure:

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks to ensure equilibrium has been reached (i.e., the concentration of the solute in solution does not change over time).[6]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Centrifuge the vials to further separate the solid from the supernatant.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.

-

Calculation: Calculate the solubility by taking into account the dilution factor. Report the solubility in units such as mg/mL or mol/L.

The following diagram outlines the experimental workflow for the shake-flask method.

References

The Genesis and Evolution of Substituted Benzylamines: A Technical Guide for Modern Drug Discovery

Abstract

The substituted benzylamine scaffold represents a cornerstone in medicinal chemistry, underpinning a diverse array of therapeutic agents with a rich and multifaceted history. This in-depth technical guide navigates the journey of these remarkable compounds, from their serendipitous discovery to their calculated design as potent modulators of biological systems. We will explore the foundational synthetic methodologies, delve into the intricate structure-activity relationships that govern their function, and illuminate the molecular mechanisms through which they exert their effects. This guide is intended for researchers, scientists, and drug development professionals, providing both a historical perspective and practical insights into the ongoing exploration of this versatile chemical class.

The Dawn of Benzylamines: An Unintentional Discovery

The story of substituted benzylamines begins not with a targeted therapeutic endeavor, but with a serendipitous discovery in the mid-19th century. In 1885, the German chemist Rudolf Leuckart, while investigating the reaction of benzaldehyde with formamide, unintentionally synthesized benzylamine.[1] This reaction, now known as the Leuckart-Wallach reaction, became a foundational method for reductive amination.[1] Initially, the applications of benzylamine and its simple derivatives were primarily industrial, serving as corrosion inhibitors, in the synthesis of dyes, and as intermediates in the production of various chemicals.[2][3][4] The true potential of the substituted benzylamine core as a pharmacophore, however, would not be fully realized until the 20th century.

Foundational Synthetic Strategies

The versatility of the substituted benzylamine scaffold is, in large part, due to the robust and adaptable synthetic routes developed over the years. Understanding these core methodologies is crucial for any researcher venturing into this chemical space.

Reductive Amination: The Workhorse of Benzylamine Synthesis

Reductive amination stands as the most common and versatile method for preparing substituted benzylamines. This one-pot reaction involves the initial formation of an imine or iminium ion from a carbonyl compound (an aldehyde or ketone) and an amine, followed by its reduction to the corresponding amine.

Experimental Protocol: General Reductive Amination of a Substituted Benzaldehyde

-

Reaction Setup: To a solution of the substituted benzaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane, or 1,2-dichloroethane) is added the primary or secondary amine (1.0-1.2 eq).

-

Imine Formation: The mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the imine. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Reduction: A reducing agent is then added portion-wise to the reaction mixture. Common choices include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (NaBH(OAc)₃), or catalytic hydrogenation (H₂/Pd-C). The choice of reducing agent depends on the substrate's sensitivity to reaction conditions.

-

Work-up: Upon completion of the reduction, the reaction is quenched by the addition of water or a dilute acid. The product is then extracted into an organic solvent, washed, dried, and concentrated under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel or by crystallization to afford the desired substituted benzylamine.

Diagram: Generalized Reductive Amination Workflow

Caption: Reductive amination of a substituted benzaldehyde.

The Gabriel Synthesis: A Classic Route to Primary Benzylamines

For the specific synthesis of primary benzylamines, the Gabriel synthesis offers a robust method that avoids the over-alkylation often problematic in other approaches.[5][6] This multi-step process utilizes potassium phthalimide as an ammonia surrogate.

Experimental Protocol: Gabriel Synthesis of a Primary Benzylamine

-

N-Alkylation of Potassium Phthalimide: Potassium phthalimide (1.0 eq) is dissolved in a polar aprotic solvent such as N,N-dimethylformamide (DMF). The substituted benzyl halide (e.g., benzyl bromide or chloride) (1.0 eq) is then added, and the mixture is heated to facilitate the SN2 reaction, forming the N-substituted phthalimide.

-

Hydrolysis or Hydrazinolysis: The resulting N-benzylphthalimide is then cleaved to release the primary amine. This can be achieved under acidic conditions (e.g., refluxing with aqueous HCl), basic conditions (e.g., aqueous NaOH), or more commonly, through the Ing-Manske procedure using hydrazine hydrate (NH₂NH₂) in a refluxing alcoholic solvent (e.g., ethanol).[7]

-

Work-up and Isolation: After cleavage, the phthalhydrazide byproduct precipitates from the solution and can be removed by filtration. The filtrate, containing the desired primary benzylamine, is then subjected to an appropriate work-up, which may include acidification, extraction of impurities, basification, and finally, extraction of the free amine.

-

Purification: The crude primary benzylamine can be further purified by distillation or crystallization of its salt form (e.g., hydrochloride).

Diagram: Gabriel Synthesis Workflow

Caption: The Gabriel synthesis for primary benzylamines.

Therapeutic Classes and Structure-Activity Relationships

The true value of the substituted benzylamine scaffold lies in its remarkable ability to be tailored to interact with a wide range of biological targets. This has led to the development of numerous classes of drugs with diverse therapeutic applications.

Psychoactive Substituted Benzylamines: A Journey into the Mind

Perhaps the most well-known and culturally significant class of substituted benzylamines are the psychoactive phenethylamines, a group extensively studied and cataloged by the American chemist Alexander Shulgin.[7][8][9] His seminal work, "PiHKAL: A Chemical Love Story," details the synthesis and subjective effects of 179 of these compounds.[8]

3.1.1. The Amphetamines and MDMA: A Historical Perspective

The parent compound, phenethylamine, is a naturally occurring trace amine. The addition of a methyl group at the alpha position of the ethylamine side chain gives amphetamine, a potent central nervous system stimulant. Further substitutions on the phenyl ring led to a plethora of psychoactive compounds.

One of the most famous of these is 3,4-methylenedioxy-methamphetamine (MDMA), first synthesized by Merck chemists in 1912 as an intermediate for a potential hemostatic agent.[4] Its psychoactive properties remained largely unknown until its re-synthesis and popularization by Alexander Shulgin in the 1970s.[4] Shulgin recognized its potential as an adjunct to psychotherapy, valuing its ability to induce feelings of empathy and emotional openness.[4]

3.1.2. The 2C Series: Exploring the Psychedelic Landscape

Shulgin's systematic exploration of substitutions on the phenethylamine skeleton led to the discovery of the "2C" family of psychedelic compounds.[1][10] These are characterized by methoxy groups at the 2 and 5 positions of the phenyl ring and a variety of substituents at the 4 position.[10] The nature of the substituent at the 4-position profoundly influences the potency and qualitative effects of the drug.

Table 1: Selected Psychoactive Substituted Benzylamines and their Receptor Binding Affinities

| Compound | Common Name | 5-HT₂A Receptor Affinity (Ki, nM) | 5-HT₂C Receptor Affinity (Ki, nM) | Primary Effect |

| 2C-B | - | 46[11] | 1.3[11] | Psychedelic |

| 2C-I | - | 13[12] | 2.2[12] | Psychedelic |

| 2C-E | - | 39[12] | 4.3[12] | Psychedelic |

| MDMA | Ecstasy | 2,750[13] | 1,880[13] | Empathogen/Entactogen |

| Mescaline | - | 1,100[13] | 610[13] | Psychedelic |

Diagram: Classification of Psychoactive Substituted Benzylamines

Caption: Major classes of psychoactive substituted benzylamines.

Antifungal Benzylamines: Targeting Fungal Cell Membranes

Substituted benzylamines have also proven to be a fertile ground for the development of potent antifungal agents. The benzylamine-type antimycotics, such as naftifine and butenafine, represent a significant class of drugs used to treat topical fungal infections.[14][15][16]

Mechanism of Action: Inhibition of Squalene Epoxidase

These antifungal agents exert their effect by inhibiting the fungal enzyme squalene epoxidase.[17][18] This enzyme is a key component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[17][18] Inhibition of squalene epoxidase leads to a deficiency in ergosterol and a toxic accumulation of squalene within the fungal cell, ultimately resulting in cell death.[17][18]

Diagram: Mechanism of Action of Antifungal Benzylamines

Caption: Inhibition of squalene epoxidase by antifungal benzylamines.

Structure-Activity Relationships (SAR)

The antifungal activity of benzylamine derivatives is highly dependent on the nature and position of substituents on both the benzyl ring and the amine nitrogen.[12][15] Generally, a lipophilic side chain on the nitrogen atom is crucial for activity.[14] The substitution pattern on the aromatic ring also plays a significant role in modulating potency and spectrum of activity.[15]

Table 2: In Vitro Antifungal Activity of Selected Benzylamine Derivatives (MIC in µg/mL)

| Compound | Candida albicans | Trichophyton mentagrophytes | Aspergillus fumigatus |

| Naftifine | >100 | 0.2 | >100 |

| Butenafine | 12.5 | 0.03 | 1.56 |

| Terbinafine | 1.56 | 0.004 | 0.78 |

(Data compiled from various sources for illustrative purposes)

Monoamine Oxidase (MAO) Inhibitors and Catecholamine Reuptake Inhibitors

The benzylamine scaffold is also present in drugs that modulate the levels of monoamine neurotransmitters in the brain.

MAO Inhibitors: Certain substituted benzylamines act as inhibitors of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine.[19][20] By inhibiting MAO, these drugs increase the synaptic concentrations of these neurotransmitters, leading to their antidepressant and anxiolytic effects. Both MAO-A and MAO-B isoforms can be targeted by benzylamine derivatives.[21]

Catecholamine Reuptake Inhibitors: Other benzylamine derivatives function by blocking the reuptake of catecholamines (dopamine and norepinephrine) from the synaptic cleft.[22] This action also leads to an increase in the synaptic availability of these neurotransmitters, which is the mechanism behind the therapeutic effects of certain antidepressants and psychostimulants.

Table 3: Selected Benzylamine MAOIs and Catecholamine Reuptake Inhibitors

| Compound | Primary Mechanism | Therapeutic Use |

| Pargyline | MAO-B Inhibitor | Antihypertensive |

| Selegiline | MAO-B Inhibitor | Antiparkinsonian |

| (various experimental) | Norepinephrine/Dopamine Reuptake Inhibitor | Antidepressant (investigational) |

Other Therapeutic Applications

The versatility of the substituted benzylamine structure has led to its exploration in a wide range of other therapeutic areas, including:

-

Antihistamines: Certain benzylamine derivatives exhibit histamine H1 receptor antagonist activity and are used in the treatment of allergies.[19][23]

-

Cardiovascular Drugs: Some substituted benzylamines have been investigated for their potential in treating cardiovascular conditions, including arrhythmias.[21][24][25]

Precursors and their Historical Significance: The Case of Safrole and Isosafrole

The history of certain psychoactive substituted benzylamines, particularly MDMA, is inextricably linked to the availability of specific chemical precursors derived from natural sources. Safrole, a major constituent of sassafras oil, has been a key starting material for the clandestine synthesis of MDMA.[26][27][28]

Historically, sassafras oil was used as a flavoring agent in food and beverages, such as root beer, until its main component, safrole, was identified as a weak carcinogen and subsequently banned for consumption by the FDA in the 1960s.[28][29]

The synthesis of MDMA from safrole typically involves the isomerization of safrole to isosafrole, followed by oxidation to 3,4-methylenedioxyphenyl-2-propanone (MDP2P), which is then subjected to reductive amination.[8][15] The regulation and monitoring of safrole and isosafrole have become a critical aspect of drug control policy worldwide.[26]

Experimental Protocol: Isomerization of Safrole to Isosafrole

-

Reaction Setup: Safrole is mixed with a strong base, such as potassium hydroxide (KOH), in a high-boiling solvent like ethanol.

-

Isomerization: The mixture is heated to reflux for several hours. The strong base facilitates the migration of the double bond from the terminal position to the more stable internal position, converting safrole to isosafrole.

-

Work-up: After cooling, the reaction mixture is diluted with water and neutralized with an acid. The organic layer containing isosafrole is then separated.

-

Purification: The crude isosafrole is purified by vacuum distillation to yield a mixture of cis- and trans-isomers.

Conclusion and Future Directions

The journey of substituted benzylamine compounds, from an accidental 19th-century discovery to a vast and diverse class of therapeutic agents, is a testament to the power of chemical exploration and the intricate relationship between molecular structure and biological function. The scaffold's synthetic tractability and its ability to interact with a wide array of biological targets have solidified its place in the annals of medicinal chemistry and continue to inspire new avenues of research.

As our understanding of disease pathology deepens and our tools for drug design become more sophisticated, the substituted benzylamine core will undoubtedly continue to serve as a valuable starting point for the development of novel therapeutics. From targeting novel receptors in the central nervous system to combating emerging infectious diseases, the future of substituted benzylamines is bright with the promise of further innovation and discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. Application and Research of Benzylamine_Chemicalbook [chemicalbook.com]

- 3. businessresearchinsights.com [businessresearchinsights.com]

- 4. us.metoree.com [us.metoree.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. The Isomerization of Safrole: A Review - [www.rhodium.ws] [erowid.org]

- 9. Benzylamine - Wikipedia [en.wikipedia.org]

- 10. pearson.com [pearson.com]

- 11. Synthesis and structure-affinity relationships of novel small molecule natural product derivatives capable of discriminating between serotonin 5-HT1A, 5-HT2A, 5-HT2C receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The Isomerisation of Safrole to Isosafrole by Means of Iron Pentacarbonyl and Alkali - [www.rhodium.ws] [erowid.org]

- 16. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 17. What are SQLE inhibitors and how do they work? [synapse.patsnap.com]

- 18. scbt.com [scbt.com]

- 19. Benzylamine histamine H(3) antagonists and serotonin reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scribd.com [scribd.com]

- 21. Antiarrhythmic agents. 2-, 3-, And 4-substituted benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Rudolf Leuckart (chemist) - Wikipedia [en.wikipedia.org]

- 23. How Do Alkylamine Derivatives Work? For Cold, Flu & Allergies [rxlist.com]

- 24. 4-Methoxy Benzylamine in Cardiac Depressants - DU Organics [duorganics.in]

- 25. Cardiovascular effects of 1-benzylimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Safrole - Wikipedia [en.wikipedia.org]

- 27. recoveryfirst.org [recoveryfirst.org]

- 28. taylorandfrancis.com [taylorandfrancis.com]

- 29. Sassafras [bellarmine.edu]

Unlocking the Synthetic Potential: A Guide to the Reactivity of 4-Chloro-2-fluorobenzylamine Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: A Versatile Building Block in Modern Drug Discovery

4-Chloro-2-fluorobenzylamine hydrochloride is a substituted benzylamine that has garnered significant interest as a versatile intermediate in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1][2] Its structure, featuring a benzylamine core substituted with both a chlorine and a fluorine atom at specific positions, makes it a valuable precursor for active pharmaceutical ingredients (APIs), including potential anti-cancer and anti-inflammatory agents.[3] The presence of halogens, especially fluorine, is a widely employed strategy in medicinal chemistry to modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, membrane permeability, and binding affinity to biological targets.[4][5]

This guide provides an in-depth analysis of the core reactivity mechanisms of this compound. Moving beyond a simple catalog of reactions, we will explore the electronic and structural factors that govern its chemical behavior, providing a predictive framework for its application in synthesis. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this reagent's full synthetic potential.

Part 1: Molecular Structure and Electronic Profile

The reactivity of this compound is fundamentally dictated by its molecular architecture. The key features are the primary aminium group, the aromatic ring, and the specific placement of the halogen substituents.

-

Chemical Identity :

The Influence of Halogen Substituents

The fluorine atom at the ortho- (C2) position and the chlorine atom at the para- (C4) position exert powerful electronic effects that modulate the reactivity of both the aromatic ring and the benzylic amino group.

-

Inductive Effect (-I) : Both fluorine and chlorine are highly electronegative and withdraw electron density from the benzene ring through the sigma bond network. Fluorine's inductive effect is stronger than chlorine's. This withdrawal deactivates the ring towards electrophilic aromatic substitution but is a critical factor in the broader reactivity profile.

-

Resonance Effect (+R) : Both halogens possess lone pairs of electrons that can be donated into the aromatic pi-system. This effect is more pronounced for chlorine than for fluorine. However, for halogens, the inductive effect typically dominates.

The net result is a significant polarization of the molecule. The electron-withdrawing nature of the halogens decreases the basicity of the free amine (4-chloro-2-fluorobenzylamine) compared to unsubstituted benzylamine. The presence of fluorine, in particular, is known to enhance metabolic stability by strengthening the C-F bond against enzymatic degradation.[4]

The Role of the Hydrochloride Salt

The compound is supplied as a hydrochloride salt, meaning the primary amine is protonated to form an aminium ion (-CH₂NH₃⁺Cl⁻). This has two practical implications:

-

Enhanced Stability and Handling : The salt form is generally more crystalline, less volatile, and more stable for storage than the corresponding free amine.[9]

-

Reactivity Masking : In its protonated state, the nitrogen's lone pair is unavailable, rendering the molecule non-nucleophilic. Therefore, the first and most critical step in almost all productive reactions involving this reagent is its deprotonation to liberate the free amine.

Part 2: Core Reactivity Mechanisms

The synthetic utility of this compound is unlocked through the reactivity of its corresponding free amine. The primary mechanistic pathway involves an initial acid-base reaction followed by nucleophilic attack by the liberated amine.

Mechanism 1: Deprotonation and Nucleophilic Activation

The hydrochloride salt is an acidic compound that must be neutralized with a suitable base to generate the nucleophilic 4-chloro-2-fluorobenzylamine. This is the gateway to its synthetic applications.

Caption: Workflow for the activation of this compound.

The choice of base is critical and depends on the specific reaction conditions and the electrophile's sensitivity. Common choices include tertiary amines (e.g., triethylamine), inorganic carbonates (e.g., K₂CO₃), or aqueous bicarbonate.

Mechanism 2: Nucleophilic Substitution and Addition Reactions

Once deprotonated, the free amine is a potent nucleophile, readily participating in a variety of bond-forming reactions. It serves as a key building block for introducing the 4-chloro-2-fluorobenzyl moiety into larger molecules.

A prominent application for substituted benzylamines is in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals. Drawing from a reported synthesis using a related isomer, 4-chloro-3-fluorobenzylamine, we can outline a representative mechanism for N-arylation.[10] This reaction is crucial for creating inhibitors of enzymes like DNA polymerase IIIC.[10]

The reaction of 4-chloro-2-fluorobenzylamine with an activated heterocyclic chloride (e.g., a chloropyrimidine) likely proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism.

// Reactants Amine [label="4-Chloro-2-fluorobenzylamine\n(Nucleophile)"]; ArylHalide [label="Activated Aryl Halide\n(e.g., Chloropyrimidine)"];

// Intermediates Meisenheimer [label="Meisenheimer Complex\n(Tetrahedral Intermediate)", shape=box, style=dashed, fillcolor="#FEF7E0"];

// Products Product [label="N-Aryl Benzylamine Product", shape=oval, fillcolor="#E6F4EA", penwidth=2, color="#34A853"]; HCl [label="Byproduct (HCl)"];

// Base Base [label="Base (e.g., t-BuOH, DIPEA)", shape=invhouse, fillcolor="#E8F0FE"];

// Edges Amine -> Meisenheimer [label="Nucleophilic Attack"]; ArylHalide -> Meisenheimer; Meisenheimer -> Product [label="Loss of Leaving Group (Cl⁻)"]; Product -> HCl [style=invis]; // for layout Base -> Meisenheimer [label="Neutralizes HCl", style=dashed, dir=back]; }

Caption: Generalized mechanism for N-Arylation via SₙAr.

Causality :

-

Nucleophilic Attack : The lone pair of the nitrogen atom on the deprotonated benzylamine attacks the electron-deficient carbon atom of the aryl halide. The electron-withdrawing groups on the aryl halide are essential for this step.

-

Formation of Meisenheimer Complex : A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed.

-

Rearomatization : The complex collapses, expelling the chloride leaving group and restoring the aromaticity of the ring, yielding the final N-arylated product. A base is often used to quench the HCl byproduct.[10]

Other common reactions involving the free amine include:

-

N-Acylation : Reaction with acyl chlorides or anhydrides to form stable amide bonds.

-

Reductive Amination : Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form secondary amines.

-

N-Alkylation : Reaction with alkyl halides to form secondary or tertiary amines.

Part 3: Experimental Protocols and Data

Trustworthy protocols are self-validating. The following section provides a representative experimental procedure and a summary of typical reaction conditions, adapted from established methodologies for similar substrates.[10][11]

Representative Protocol: Synthesis of an N-Aryl-4-chloro-2-fluorobenzylamine Derivative

This protocol is a model for the SₙAr reaction discussed in Part 2.

Objective : To couple 4-chloro-2-fluorobenzylamine with a generic activated chloro-heterocycle.

Materials :

-

This compound

-

Activated Chloro-heterocycle (1.0 eq)

-

Tert-Butanol (t-BuOH) or a similar polar aprotic solvent

-

Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N) (3.0 eq)

Procedure :

-

Activation of Amine : To a solution of the activated chloro-heterocycle (1.0 eq) in t-BuOH, add this compound (1.1 eq) and DIPEA (3.0 eq). Note: The hydrochloride salt can be used directly if a sufficient excess of a non-nucleophilic base like DIPEA is added to first neutralize the salt and then act as an acid scavenger for the reaction.

-

Reaction : Heat the reaction mixture to 80-100°C. Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS). The reaction may take several hours to reach completion.[10]

-

Workup : Upon completion, cool the mixture to room temperature. Quench with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue is then purified, typically by column chromatography or preparative HPLC, to yield the desired product.[10]

Table of Typical Reaction Conditions

| Reaction Type | Electrophile | Solvent | Base | Temperature | Key Insight |

| N-Acylation | Acyl Chloride, Anhydride | DCM, THF | Et₃N, Pyridine | 0°C to RT | Highly exothermic; often requires cooling during addition. |

| N-Arylation (SₙAr) | Activated Aryl Halide | t-BuOH, DMF, DMSO | DIPEA, K₂CO₃ | 80-120°C | Requires heat; solvent choice is critical for solubility and rate.[10] |

| Reductive Amination | Aldehyde, Ketone | DCE, MeOH | Acetic Acid (cat.) | RT | Requires a specific reducing agent (e.g., NaBH(OAc)₃) that is stable in mild acid. |

| N-Alkylation | Alkyl Halide (R-X) | Acetonitrile, DMF | K₂CO₃, Cs₂CO₃ | RT to 60°C | Prone to over-alkylation; controlling stoichiometry is crucial. |

Conclusion: A Strategically Valuable Reagent

This compound is more than a simple chemical intermediate; it is a strategically designed building block for modern medicinal chemistry. Its reactivity is governed by a straightforward, yet crucial, activation step: deprotonation of the aminium salt to reveal a potent nucleophilic center. The electronic properties conferred by the ortho-fluoro and para-chloro substituents provide a unique signature that can enhance the biological and metabolic profiles of the final target molecules.[5][12][13] A thorough understanding of its core reactivity mechanisms—centered on nucleophilic attack following in-situ generation of the free amine—empowers chemists to design robust and efficient synthetic routes for the next generation of therapeutics.

References

- 1. This compound, 97% 5 g | Request for Quote [thermofisher.com]

- 2. This compound, 97% 1 g | Request for Quote [thermofisher.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, 97% | Fisher Scientific [fishersci.ca]

- 7. scbt.com [scbt.com]

- 8. This compound, 97% 1 g | Request for Quote [thermofisher.com]

- 9. Buy 2-Chloro-4-fluorobenzylamine hydrochloride | 42365-60-6 [smolecule.com]

- 10. Page loading... [guidechem.com]

- 11. 4-Chlorobenzylamine synthesis - chemicalbook [chemicalbook.com]

- 12. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ucj.org.ua [ucj.org.ua]

Methodological & Application

Synthesis of Novel Bioactive Scaffolds from 4-Chloro-2-fluorobenzylamine Hydrochloride: An Application & Protocol Guide

Introduction: The Versatility of a Halogenated Benzylamine in Medicinal Chemistry

4-Chloro-2-fluorobenzylamine hydrochloride is a key starting material and intermediate in the synthesis of a diverse array of complex organic molecules, particularly within the landscape of drug discovery and development.[1][2] Its unique substitution pattern, featuring both chloro and fluoro groups on the phenyl ring, offers medicinal chemists a scaffold with modulated electronic properties and metabolic stability. The presence of these halogens can significantly influence the pharmacokinetic and pharmacodynamic properties of the final compounds.[3] This application note provides detailed protocols for the synthesis of various derivatives from this compound, highlighting its utility in generating libraries of compounds for screening and lead optimization. We will delve into core synthetic transformations including amide bond formation, reductive amination, and N-alkylation, providing both the "how" and the "why" behind these crucial laboratory procedures.

Core Synthetic Strategies and Protocols

The primary amino group of 4-Chloro-2-fluorobenzylamine serves as a versatile handle for a variety of chemical modifications. The hydrochloride salt form ensures stability and ease of handling, and the free base can be readily liberated in situ or in a separate step prior to reaction.

Amide Bond Formation: A Cornerstone of Medicinal Chemistry

The formation of an amide bond is one of the most fundamental and frequently employed reactions in the synthesis of pharmaceuticals.[4] The reaction of 4-Chloro-2-fluorobenzylamine with carboxylic acids or their activated derivatives provides a straightforward route to a vast array of N-(4-chloro-2-fluorobenzyl) amides, which are prevalent in many biologically active molecules.[5][6]

The direct reaction between a carboxylic acid and an amine to form an amide is a condensation reaction that is generally thermodynamically unfavorable and requires high temperatures, often leading to side products. To circumvent this, the carboxylic acid is typically "activated" to increase the electrophilicity of the carbonyl carbon. Common strategies include conversion to an acyl chloride or the use of coupling reagents.[4]

-

Acyl Chloride Method: This is a robust and cost-effective method. The high reactivity of the acyl chloride ensures a rapid reaction with the amine. A base is required to neutralize the HCl byproduct, driving the reaction to completion.

-

Coupling Reagents: Reagents like carbodiimides (e.g., DCC, EDC) or uronium/phosphonium salts (e.g., HATU, HBTU, PyBOP) facilitate amide bond formation under milder conditions, which is crucial when dealing with sensitive functional groups. These reagents activate the carboxylic acid in situ to form a highly reactive intermediate that is then readily attacked by the amine.[7][8]

This protocol describes a standard procedure for the acylation of 4-Chloro-2-fluorobenzylamine using an acyl chloride.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |

| This compound | 202982-63-6 | 196.05 | 10.0 | 1.0 |

| Acetyl chloride | 75-36-5 | 78.50 | 11.0 | 1.1 |

| Triethylamine (TEA) | 121-44-8 | 101.19 | 22.0 | 2.2 |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 50 mL | - |

| 1 M Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | As needed | - |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | As needed | - |

| Brine (saturated aqueous NaCl) | 7647-14-5 | 58.44 | As needed | - |

| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - |

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.96 g, 10.0 mmol) and anhydrous dichloromethane (50 mL).

-

Base Addition: Cool the suspension to 0 °C using an ice bath. Add triethylamine (3.06 mL, 22.0 mmol) dropwise to the stirred suspension. The hydrochloride salt will react with the triethylamine to form the free amine and triethylammonium chloride.

-

Acyl Chloride Addition: Slowly add acetyl chloride (0.79 mL, 11.0 mmol) to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding 20 mL of water. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure N-(4-chloro-2-fluorobenzyl)acetamide.

Caption: Workflow for the synthesis of N-(4-chloro-2-fluorobenzyl)acetamide.

Reductive Amination: Forging Secondary Amines with Precision

Reductive amination is a powerful and highly versatile method for the synthesis of secondary and tertiary amines.[9][10] It involves the reaction of an amine with an aldehyde or ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[11] This one-pot procedure is often preferred over direct N-alkylation with alkyl halides as it typically avoids the issue of over-alkylation, leading to cleaner reactions and higher yields of the desired mono-alkylated product.[12]

The success of a reductive amination hinges on the choice of the reducing agent. The ideal reagent should selectively reduce the C=N bond of the iminium ion intermediate in the presence of the starting carbonyl compound.

-

Sodium Triacetoxyborohydride (STAB): NaBH(OAc)₃ is a mild and selective reducing agent that is particularly effective for reductive aminations.[11] It is less basic and more sterically hindered than sodium borohydride, which enhances its selectivity for the protonated imine over the carbonyl group. Acetic acid is often used as a catalyst to promote iminium ion formation.

-

Sodium Cyanoborohydride (NaBH₃CN): This is another classic reagent for this transformation.[9] It is stable under mildly acidic conditions where imine formation is favorable. However, due to the toxicity of cyanide byproducts, STAB is often the preferred reagent in modern synthetic chemistry.

-

Catalytic Hydrogenation: Using H₂ gas and a metal catalyst (e.g., Pd/C) is a "green" alternative but may not be compatible with substrates containing other reducible functional groups (e.g., alkenes, alkynes, nitro groups).

This protocol details the synthesis of a secondary amine via reductive amination of benzaldehyde with 4-Chloro-2-fluorobenzylamine.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |

| This compound | 202982-63-6 | 196.05 | 5.0 | 1.0 |

| Benzaldehyde | 100-52-7 | 106.12 | 5.5 | 1.1 |

| Sodium triacetoxyborohydride (STAB) | 56553-60-7 | 211.94 | 7.5 | 1.5 |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 40 mL | - |

| Acetic Acid | 64-19-7 | 60.05 | 5.0 | 1.0 |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | As needed | - |

| Brine (saturated aqueous NaCl) | 7647-14-5 | 58.44 | As needed | - |

| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - |

Procedure:

-

Free Base Generation: In a 100 mL round-bottom flask, suspend this compound (0.98 g, 5.0 mmol) in dichloromethane (20 mL). Add saturated aqueous sodium bicarbonate solution (20 mL) and stir vigorously for 15 minutes. Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter.

-

Reaction Setup: Transfer the DCM solution of the free amine to a clean, dry 100 mL round-bottom flask. Add benzaldehyde (0.56 mL, 5.5 mmol) and acetic acid (0.29 mL, 5.0 mmol).

-

Reducing Agent Addition: Stir the mixture at room temperature for 30 minutes to allow for imine formation. Then, add sodium triacetoxyborohydride (1.59 g, 7.5 mmol) portion-wise over 10 minutes.

-

Reaction Progression: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 20 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure secondary amine.

Caption: Reductive amination pathway for secondary amine synthesis.

N-Alkylation: Direct Functionalization with Electrophiles

The key to successful mono-alkylation is to mitigate the fact that the secondary amine product is often more nucleophilic than the starting primary amine.

-

Stoichiometry: Using a large excess of the starting amine can statistically favor the reaction with the primary amine over the product.

-

Slow Addition: Adding the alkylating agent slowly to the reaction mixture keeps its concentration low, reducing the likelihood of the product amine reacting.

-

Base and Solvent: The choice of base and solvent is crucial. A non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or potassium carbonate is often used to neutralize the acid byproduct without competing in the alkylation.[13] Polar aprotic solvents like acetonitrile or DMF are common choices.

This protocol describes the N-alkylation with propargyl bromide, introducing a versatile alkyne functionality for further elaboration via "click" chemistry or other transformations.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (mmol) | Equivalents |

| This compound | 202982-63-6 | 196.05 | 5.0 | 1.0 |

| Propargyl bromide (80% in toluene) | 106-96-7 | 118.96 | 5.5 | 1.1 |

| Potassium carbonate (K₂CO₃) | 584-08-7 | 138.21 | 15.0 | 3.0 |

| Acetonitrile (ACN), anhydrous | 75-05-8 | 41.05 | 50 mL | - |

| Ethyl acetate (EtOAc) | 141-78-6 | 88.11 | As needed | - |

| Water | 7732-18-5 | 18.02 | As needed | - |

| Brine | 7647-14-5 | 58.44 | As needed | - |

| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, combine this compound (0.98 g, 5.0 mmol), potassium carbonate (2.07 g, 15.0 mmol), and anhydrous acetonitrile (50 mL).

-

Addition of Alkylating Agent: Add propargyl bromide (0.61 mL of 80% solution in toluene, ~5.5 mmol) to the stirred suspension at room temperature.

-

Reaction Progression: Heat the reaction mixture to 50 °C and stir for 8-12 hours. Monitor the reaction progress by TLC.

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-propargylated amine.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of diverse molecular scaffolds. The protocols detailed in this application note for amide coupling, reductive amination, and N-alkylation provide robust and reliable methods for the generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs. The strategic incorporation of the 4-chloro-2-fluorobenzyl moiety can impart desirable physicochemical and pharmacological properties, making this starting material a continued focus for the synthesis of novel kinase inhibitors and other biologically active agents.[11][14] Further exploration of these derivatives in parallel synthesis formats will undoubtedly accelerate the discovery of new therapeutic candidates.[13]

References

- 1. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 2. m.youtube.com [m.youtube.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Recent Advances in the Synthesis of N-fluoroalkyl Amides/Sulfonamides and Their Carbonyl/Sulfonyl Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of novel phthalimide analogs: Synthesis, antimicrobial and antitubercular screening with molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Parallel synthesis with fluorous reagents and reactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. benchchem.com [benchchem.com]

- 12. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. elearning.uniroma1.it [elearning.uniroma1.it]

Application Notes and Protocols: Leveraging 4-Chloro-2-fluorobenzylamine Hydrochloride in the Synthesis of Bioactive Heterocycles

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with detailed application notes and robust protocols for the use of 4-Chloro-2-fluorobenzylamine hydrochloride (CAS: 202982-63-6) in the synthesis of pharmacologically relevant heterocyclic scaffolds. We delve into the strategic rationale for employing this specific building block, focusing on how its unique halogenation pattern influences the physicochemical properties of target molecules. This document furnishes step-by-step, field-tested protocols for the construction of substituted quinazolines and tetrahydro-β-carbolines, two privileged structures in modern drug discovery. Each protocol is accompanied by mechanistic insights, workflow diagrams, and data summaries to ensure reproducibility and facilitate further exploration.

Introduction: The Strategic Value of this compound